sec-Butyl sulfoxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

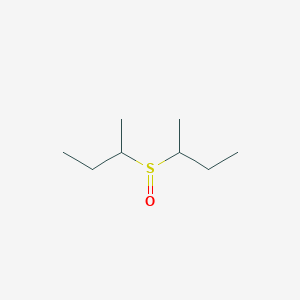

Sec-Butyl sulfoxide is a useful research compound. Its molecular formula is C8H18OS and its molecular weight is 162.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Applications in Organic Synthesis

Chiral Building Blocks

sec-Butyl sulfoxide is often utilized as a chiral building block in asymmetric synthesis. Its ability to undergo oxidation and reduction reactions makes it valuable for creating optically active compounds. Chiral sulfoxides, including this compound, are essential in pharmaceuticals due to their specific biological activities .

Synthesis of Chiral Sulfoxides

Recent advancements have highlighted the use of sulfoxide reductases for the preparation of chiral sulfoxides through kinetic resolution. This biocatalytic approach allows for the selective production of one enantiomer over another, which is crucial in drug development . The enzymatic processes involved often exhibit high substrate tolerance and catalytic efficiency, making them suitable for industrial applications.

Biocatalysis

Enzymatic Reactions

The application of this compound in biocatalysis has been extensively studied. Enzymes such as methionine sulfoxide reductases (MsrA) have been shown to effectively catalyze the reduction of racemic sulfoxides to yield optically pure products. This method not only enhances yield but also simplifies the reaction conditions by eliminating the need for expensive cofactors .

Medicinal Chemistry

Pharmaceutical Applications

The pharmaceutical industry has recognized this compound for its potential therapeutic effects. Research indicates that chiral sulfoxides can exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties. For example, certain derivatives have been evaluated for their efficacy against bacterial infections and other diseases .

Case Studies

Several case studies illustrate the successful application of this compound in drug development:

- Antibacterial Agents : Studies have shown that specific chiral sulfoxides derived from this compound possess significant antibacterial activity against resistant strains of bacteria.

- Anti-inflammatory Compounds : Research indicates that certain derivatives can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Environmental Applications

Green Chemistry Initiatives

The synthesis of this compound through environmentally friendly methods aligns with green chemistry principles. Techniques that utilize recyclable reagents and minimize waste are being developed to enhance the sustainability of chemical processes involving this compound .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as a chiral building block | Essential for producing optically active compounds |

| Biocatalysis | Catalyzed by enzymes like MsrA | High substrate tolerance; efficient kinetic resolution |

| Medicinal Chemistry | Exhibits antibacterial and anti-inflammatory properties | Potential therapeutic agents in drug development |

| Environmental Chemistry | Green synthesis methods being explored | Sustainable practices reduce environmental impact |

属性

CAS 编号 |

13153-06-5 |

|---|---|

分子式 |

C8H18OS |

分子量 |

162.3 g/mol |

IUPAC 名称 |

2-butan-2-ylsulfinylbutane |

InChI |

InChI=1S/C8H18OS/c1-5-7(3)10(9)8(4)6-2/h7-8H,5-6H2,1-4H3 |

InChI 键 |

PARCUCWFQOWGFX-UHFFFAOYSA-N |

SMILES |

CCC(C)S(=O)C(C)CC |

规范 SMILES |

CCC(C)S(=O)C(C)CC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。